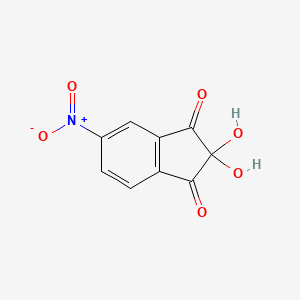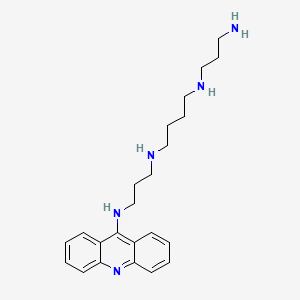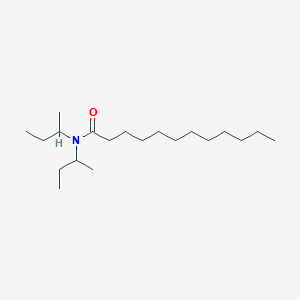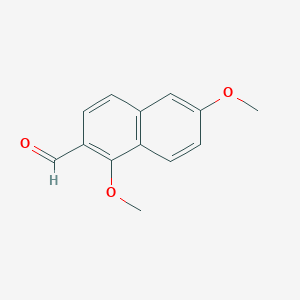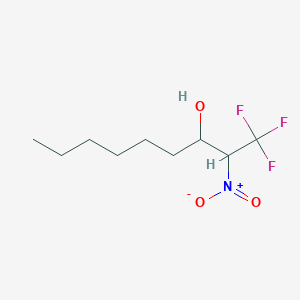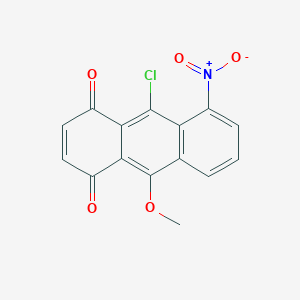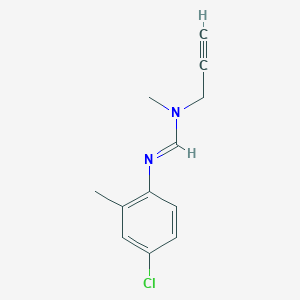
2-(2-Phenoxyethoxy)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Phenoxyethoxy)-1,1’-biphenyl: diethylene glycol monophenyl ether or phenoxydiglycol , has the chemical formula C10H14O3 . Its molecular weight is approximately 182.22 g/mol . This compound combines the biphenyl core with a phenoxyethoxy group, resulting in interesting properties.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for preparing 2-(2-phenoxyethoxy)-1,1’-biphenyl. One common method involves the reaction of 2-bromophenol with 2-bromoethanol in the presence of a base (such as potassium carbonate) to form the desired compound. The reaction proceeds through an etherification process, resulting in the phenoxyethoxy group attached to the biphenyl core.
Industrial Production: In industrial settings, this compound can be synthesized on a larger scale using similar principles. Optimization of reaction conditions, solvent choice, and purification methods ensures efficient production.
Analyse Chemischer Reaktionen
Reactivity: 2-(2-Phenoxyethoxy)-1,1’-biphenyl can undergo various reactions:
Oxidation: It can be oxidized to form phenolic compounds.
Reduction: Reduction of the phenoxyethoxy group may yield diethylene glycol derivatives.
Substitution: The biphenyl core can undergo substitution reactions with various electrophiles.
Bromination: Reaction with bromine in an organic solvent.
Hydrogenation: Catalytic hydrogenation using a metal catalyst (e.g., palladium on carbon).
Etherification: Reaction with alkyl halides or alcohols in the presence of a base.
Major Products: The major products depend on the specific reaction conditions. For example, bromination may yield 2-(2-bromophenoxy) derivatives, while hydrogenation could lead to diethylene glycol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Solvent: Used as a solvent in organic synthesis due to its moderate polarity.
Surfactant: Employed in emulsions and formulations.
Drug Delivery: Its amphiphilic nature makes it useful for drug delivery systems.
Pharmacology: Investigated for potential pharmacological applications.
Coatings and Polymers: Used in coatings, adhesives, and polymer formulations.
Plasticizers: Enhances flexibility in plastics.
Wirkmechanismus
The exact mechanism of action for 2-(2-phenoxyethoxy)-1,1’-biphenyl depends on its specific application. It may interact with cellular membranes, receptors, or enzymes, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
97762-38-4 |
|---|---|
Molekularformel |
C20H18O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
1-(2-phenoxyethoxy)-2-phenylbenzene |
InChI |
InChI=1S/C20H18O2/c1-3-9-17(10-4-1)19-13-7-8-14-20(19)22-16-15-21-18-11-5-2-6-12-18/h1-14H,15-16H2 |
InChI-Schlüssel |
KOGCEIITTJTIMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCOC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8,8-Dimethylbicyclo[5.1.1]nonane-2,5-dione](/img/structure/B14333803.png)

![2-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B14333806.png)
